molecular formula C7H10F2I2 B14386222 (1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane CAS No. 87970-53-4

(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane

Cat. No.: B14386222
CAS No.: 87970-53-4
M. Wt: 385.96 g/mol
InChI Key: WEZGYVLJSWERLS-RITPCOANSA-N
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Description

(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane: is a unique organohalogen compound characterized by the presence of both iodine and fluorine atoms attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane typically involves the following steps:

    Starting Materials: The synthesis begins with cyclohexane as the base structure.

    Fluorination: The difluoromethyl group is introduced using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Stereoselective Synthesis: The stereochemistry of the compound is controlled through the use of chiral catalysts or chiral auxiliaries to ensure the (1R,2S) configuration.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and fluorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography and recrystallization, is essential to obtain the desired stereoisomer in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane: undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.

    Elimination Reactions: Under basic conditions, elimination reactions can occur, leading to the formation of alkenes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted cyclohexanes.

    Oxidation: Formation of cyclohexanols or cyclohexanones.

    Reduction: Formation of cyclohexane derivatives.

Scientific Research Applications

(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane: has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of (1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of both iodine and fluorine atoms allows for unique binding properties, making it a valuable tool in drug design and molecular recognition studies.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-1-[Difluoromethyl]-2-iodocyclohexane
  • (1R,2S)-1-[Iodomethyl]-2-iodocyclohexane
  • (1R,2S)-1-[Difluoro(iodo)methyl]-2-bromocyclohexane

Uniqueness

(1R,2S)-1-[Difluoro(iodo)methyl]-2-iodocyclohexane: is unique due to the presence of both difluoromethyl and iodo groups on the same cyclohexane ring, providing distinct reactivity and binding properties compared to its analogs. This makes it particularly valuable in applications requiring specific halogen interactions.

Properties

CAS No.

87970-53-4

Molecular Formula

C7H10F2I2

Molecular Weight

385.96 g/mol

IUPAC Name

(1R,2S)-1-[difluoro(iodo)methyl]-2-iodocyclohexane

InChI

InChI=1S/C7H10F2I2/c8-7(9,11)5-3-1-2-4-6(5)10/h5-6H,1-4H2/t5-,6+/m1/s1

InChI Key

WEZGYVLJSWERLS-RITPCOANSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C(F)(F)I)I

Canonical SMILES

C1CCC(C(C1)C(F)(F)I)I

Origin of Product

United States

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